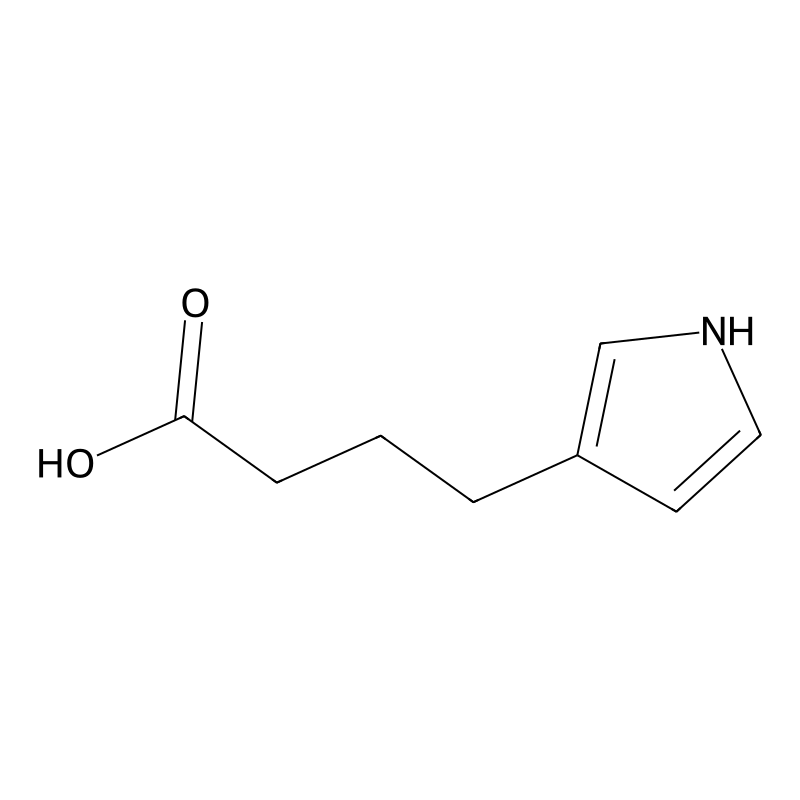

Pyrrole-3-butyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organocatalytic Synthesis of Pyrroles

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Organocatalysis.

Summary of the Application: Pyrroles have gained much attention due to their remarkable biological activities, pharmaceutical applications, and use as an intermediate in the synthesis of many natural products and material science applications . Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including pyrroles .

Methods of Application: The synthesis of pyrroles has been achieved through various traditional methods such as the Hantzsch pyrrole synthesis, van Leusen, Knorr, and Paal–Knorr pyrrole synthesis . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Results or Outcomes: The organocatalytic synthesis of pyrroles has led to the construction of the pyrrole ring, which is a key component in many biologically active compounds and materials .

Electroconductive Hydrogels

Scientific Field: This application is in the field of Material Science and Biomedical Engineering.

Summary of the Application: Electroconductive hydrogels (ECH) are polymeric blends or conetworks that combine inherently conductive electroactive polymers (CEPs) with hydrated hydrogels . Pyrrole is one of the monomers used in the synthesis of these hydrogels .

Methods of Application: An alternative approach is the postpolymerization modification via electrochemical overoxidation to convert PPy to OPPy, which becomes enriched in hydroxyl .

Results or Outcomes: The key applications of ECHs, as biorecognition membranes for implantable biosensors, as electrostimulated drug eluting devices, and as the low interfacial impedance layer on neuronal prostheses, provide great new horizons for biodetection devices .

Drug Discovery

Scientific Field: This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry.

Summary of the Application: Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Methods of Application: The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

Results or Outcomes: The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .

Biofabrication Using Pyrrole Electropolymerization

Scientific Field: This application is in the field of Bioengineering and Biomedical Sciences.

Summary of the Application: Biofabrication using pyrrole electropolymerization is used for the immobilization of glucose oxidase and lactate oxidase on implanted microfabricated biotransducers .

Methods of Application: The influence of EDC-NHS covalent conjugation of glucose oxidase with 4-(3-pyrrolyl) butyric acid (monomerization) and with 4-sulfobenzoic acid (sulfonization) on biosensor performance was examined .

Results or Outcomes: As the extent of enzyme conjugation was increased, sensitivity decreased for monomerized enzymes but increased for sulfonized enzymes .

Pyrrole-3-butyric acid is a chemical compound characterized by its pyrrole ring structure, which is a five-membered aromatic heterocycle containing one nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The compound features a butyric acid side chain at the third position of the pyrrole ring, which contributes to its unique properties and biological activities. Pyrrole derivatives, including pyrrole-3-butyric acid, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles and potential therapeutic applications .

- Electrophilic Substitution: Pyrroles are more reactive than other aromatic compounds due to the electron-donating nature of the nitrogen atom. Pyrrole-3-butyric acid can participate in electrophilic substitution reactions, where electrophiles attack the carbon atoms of the ring .

- N-Alkylation and Acylation: The nitrogen atom in pyrrole-3-butyric acid can be alkylated or acylated, leading to various derivatives that may exhibit enhanced biological activity .

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, which might alter the compound's biological properties .

Pyrrole-3-butyric acid exhibits several biological activities, making it a subject of interest in pharmacology:

- Anti-inflammatory Properties: Research indicates that pyrrole derivatives can possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity: Compounds with a pyrrole structure have shown activity against various pathogens, including drug-resistant strains of bacteria .

- Neuroprotective Effects: Some studies suggest that pyrrole derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of pyrrole-3-butyric acid can be achieved through several methods:

- Hantzsch Pyrrole Synthesis: This method involves the reaction of β-ketoesters with primary amines and aldehydes under acidic conditions to form pyrroles. Modifications can be made to introduce the butyric acid side chain at the appropriate position .

- Paal-Knorr Synthesis: A classical method where 1,4-dicarbonyl compounds react with ammonia or amines to yield substituted pyrroles. This method can be adapted for synthesizing pyrrole-3-butyric acid by selecting appropriate starting materials .

- Cyclization Reactions: Utilizing various cyclization strategies involving precursors that contain both the pyrrole moiety and the butyric acid functionality can lead to efficient synthesis routes .

Pyrrole-3-butyric acid has potential applications in several fields:

- Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting inflammation, infections, or neurological conditions .

- Agricultural Chemicals: Its antimicrobial properties suggest possible applications in crop protection against pathogens .

- Material Science: Pyrroles are often used in creating conductive polymers and other materials due to their electronic properties .

Research on interaction studies involving pyrrole-3-butyric acid has focused on its binding affinity with various biological targets:

- Protein Interactions: Studies have indicated that pyrrole derivatives can interact with proteins involved in inflammatory pathways, potentially modulating their activity .

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit enzymes linked to disease processes, providing a mechanism for their therapeutic effects .

Pyrrole-3-butyric acid shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Pyrrole | Five-membered heterocycle | Antimicrobial | Basic structure without side chains |

| Pyrrole-2-carboxylic acid | Pyrrole with carboxylic group | Anti-inflammatory | Carboxylic group at position 2 |

| Indole | Six-membered fused ring | Antidepressant | Contains an additional benzene ring |

| Furan | Five-membered heterocycle | Antioxidant | Oxygen atom instead of nitrogen |

Pyrrole-3-butyric acid is unique due to its specific substitution pattern on the pyrrole ring and its butyric acid side chain, which enhances its solubility and biological activity compared to simpler pyrroles or indoles.

The classical Hantzsch pyrrole synthesis has undergone significant modifications to enhance efficiency, sustainability, and yield optimization for the preparation of pyrrole derivatives, including pyrrole-3-butyric acid analogs [1] [2] [3]. The traditional three-component reaction involving β-ketoesters with ammonia or primary amines and α-haloketones has been substantially improved through several innovative approaches.

Mechanochemical High-Speed Vibration Milling Approaches

Mechanochemical synthesis has emerged as a transformative modification to the classical Hantzsch reaction [1] [4] [5]. The high-speed vibration milling methodology developed by Estevez and colleagues represents a significant advancement, achieving yields ranging from 60 to 97 percent [1] [5]. This approach involves the sequential treatment of ketones with N-iodosuccinimide and p-toluenesulfonic acid to form α-iodoketones in situ, followed by the addition of primary amines, β-dicarbonyl compounds, cerium ammonium nitrate, and silver nitrate [1] [5].

The mechanochemical approach offers several advantages over conventional solution-phase methods. The solid-state grinding process eliminates the need for organic solvents, reduces reaction times to approximately three hours, and provides significantly higher yields compared to traditional methodologies [1] [6]. The formation of α-iodoketones in situ prevents the need for pre-isolated halogenated starting materials, thereby streamlining the synthetic pathway [1].

Green Solvent System Implementations

Recent developments have focused on replacing conventional organic solvents with environmentally benign alternatives [7] [8] [9]. Deep eutectic solvents, particularly those based on choline chloride and zinc chloride combinations, have demonstrated exceptional performance in Hantzsch pyrrole synthesis [8]. These systems achieve yields up to 99 percent while maintaining atom economy with water as the sole byproduct [8].

Ionic liquid-mediated reactions and water-ethanol mixed solvent systems have also shown promise, providing yields in the 70 to 95 percent range while offering the advantage of recyclable reaction media [7] [9]. The implementation of ultrasound irradiation in combination with deep eutectic solvents has further enhanced reaction efficiency, reducing reaction times while maintaining high yields [8].

Advanced Catalytic Modifications

Lewis acid catalysis has introduced regioselectivity control to the Hantzsch synthesis [1] [3]. The use of ytterbium triflate as a catalyst enables the preparation of 4-substituted pyrroles from anilines, 1,3-diketones, and phenacyl bromide, achieving yields of 70 to 85 percent [1]. This modification addresses the traditional limitation of regioselectivity in classical Hantzsch conditions.

The cerium ammonium nitrate and silver nitrate catalytic system has proven particularly effective for preventing reductive dehalogenation of α-iodo ketones, which was previously a significant limitation in the synthesis [1] [5]. This system allows for the use of α-iodo ketones as more reactive electrophiles compared to their α-bromo counterparts, leading to improved yields and broader substrate scope.

Continuous Flow Microreactor Fabrication Approaches

Continuous flow microreactor technology has revolutionized pyrrole synthesis by providing precise control over reaction parameters and enabling scalable production [10] [11] [12]. The translation from batch to flow chemistry has addressed many limitations associated with traditional synthetic approaches, particularly for the synthesis of functionalized pyrrole derivatives.

Microreactor Design and Scale-Up Methodologies

The development of silicon-glass microreactors with internal volumes ranging from 0.13 to 7 microliters has enabled systematic optimization of reaction conditions [10] [12]. Nieuwland and colleagues demonstrated that pyrrole synthesis could be optimized in these small-scale reactors, achieving yields approaching 100 percent [10] [12]. The methodology was subsequently scaled up using a 9.6-milliliter internal volume glass microstructured flow reactor, achieving production rates of 55.8 grams per hour [10] [12].

The scale-up process involves maintaining the optimized temperature profiles, residence times, and reagent stoichiometries established in the microreactor optimization phase [10]. This approach ensures that the favorable kinetics and heat transfer characteristics observed at the microscale are preserved during production scale operations.

High-Temperature Flow Synthesis

Herath and Cosford pioneered the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones [13] [11]. Their methodology operates at 200 degrees Celsius and 5.0 bar pressure in dimethylformamide, achieving complete conversion within 8 minutes [11].

The key innovation in this approach is the utilization of hydrogen bromide generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding carboxylic acids in a single microreactor [13] [11]. This eliminates the need for separate hydrolysis steps and exemplifies the advantages of integrated continuous processes.

Telescoped Multi-Step Flow Processes

Advanced flow chemistry approaches have enabled the telescoping of multiple synthetic steps into continuous processes [14]. These systems integrate the Vilsmeier reaction, condensation with benzyl-aryl-ketones, and subsequent cyclization with sarcosine or glycine to produce polysubstituted pyrroles [14]. The telescoped processes reduce the number of unit operations, minimize solvent consumption, and achieve higher overall process efficiency compared to sequential batch operations.

The development of single-solvent flow processes represents a significant advancement, as it eliminates the need for solvent exchanges between reaction steps [14]. This approach has enabled the synthesis of polysubstituted pyrroles with strategic variation of substituents at all five pyrrole ring positions while maintaining high yields and purity levels.

Regioselective Functionalization Strategies

Regioselective functionalization of pyrrole derivatives has emerged as a critical aspect of synthetic methodology development, particularly for accessing specifically substituted pyrrole-3-butyric acid analogs [15] [16] [17] [18]. The inherent reactivity of pyrrole at multiple positions necessitates sophisticated strategies to achieve positional selectivity.

Halogenation-Based Blocking Group Strategies

The selective halogenation approach developed for pyrrole functionalization relies on the differential reactivity of pyrrole positions [17] [18]. Chloride functions as a blocking group at the most nucleophilic C2 position, while iodide can be selectively introduced at less active sites such as the C3 and C4 positions [17]. This strategy enables the preparation of C3-, C4-, and C5-aryl derivatives through sequential Suzuki-Miyaura reactions followed by dehalogenation [17].

The stepwise iododesilylation methodology provides an alternative approach for 2,5-disubstituted pyrrole synthesis [18]. This six-step pathway beginning from unsubstituted pyrrole employs N,N-dimethylaminosulfonyl as a protecting group to facilitate double lithiation while stabilizing the pyrrole ring [18]. Although the protecting group removal proved challenging, the methodology successfully achieves regioselective functionalization with moderate to good yields.

Transition Metal-Catalyzed C-H Functionalization

Palladium-catalyzed regioselective aryl C-H bond functionalization has been demonstrated for 2-pyrrole phenyl iodide systems [19]. The mechanism involves palladacycle formation through C-H activation, followed by norbornene insertion and reductive elimination [19]. Mechanistic studies reveal that the regioselectivity originates from ligand exchange between iodide and hydroxide on the norbornyl palladium complex [19].

Rhodium-catalyzed formal annulation reactions enable switchable regioselectivity between [3+2] and [4+2] cyclization modes [20]. The reaction of ketoxime acetates with ynals in the presence of rhodium and copper catalysts provides access to both pyrrole and isoquinoline products depending on reaction conditions [20]. This methodology demonstrates the potential for mechanistic control over product selectivity.

Boron Trifluoride-Catalyzed C-H Insertion

The regioselective C-H functionalization using α-diazophosphonates and boron trifluoride etherate as catalyst provides access to β-aminophosphonates containing quaternary carbon centers [16]. This methodology shows regioselectivity that depends on the substitution pattern of the indole or pyrrole substrate and follows a carbene migratory insertion mechanism [16]. The approach represents the first straightforward access to N-unsubstituted β-(3-indolyl)-β-aminophosphonates and β-(2-pyrrolyl)-β-aminophosphonates.

Thermodynamic versus Kinetic Control

Advanced synthetic strategies employ thermodynamic and kinetic control to achieve regioselective synthesis [21]. The three-component catalyst-free approach involving heterocyclic ketene aminals, arylglyoxal monohydrates, and cyclohexane-1,3-diones in water-ethanol media demonstrates this principle [21]. Kinetically controlled products form within one hour but irreversibly transform to thermodynamically controlled products over an additional five hours [21].

Density functional theory calculations support that the thermodynamically controlled products are approximately 100,000 times more stable than their kinetic counterparts [21]. The greater stability originates from the formation of intramolecular hydrogen bonds and the release of steric effects in the crowded ring systems [21].

Catalytic Systems for Improved Yield and Purity

The development of efficient catalytic systems has been paramount in advancing pyrrole synthesis methodology, with particular emphasis on achieving high yields and exceptional purity levels [22] [23] [24] [25]. Modern catalytic approaches have focused on sustainable processes, atom economy, and recyclable catalyst systems.

Pincer Complex Catalytic Systems

Iridium and ruthenium pincer complexes have emerged as highly effective catalysts for sustainable pyrrole synthesis [22] [23] [26]. The iridium PNP pincer complex catalyzes the dehydrogenative coupling of secondary alcohols and β-amino alcohols, achieving yields of 85 to 95 percent under mild conditions [22] [26]. This system operates through a mechanism involving alcohol dehydrogenation, C-N coupling, cyclization, and catalyst regeneration via hydrogen gas elimination [23].

The ruthenium PNN pincer complex provides an alternative catalytic pathway, though it requires higher catalyst loadings (5 to 10 mol percent) compared to the iridium system [23]. Computational studies reveal that the iridium system benefits from more favorable thermodynamics for alcohol coordination, enabling lower catalyst loading requirements [23]. Both systems utilize renewable alcohol feedstocks and generate hydrogen gas as a collectible byproduct, aligning with sustainability principles [22] [26].

Heterogeneous Platinum Catalysis

Carbon-supported platinum catalysts have demonstrated superior performance in the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols [25]. The optimized platinum on carbon system achieves 92 percent yield for 2-ethyl-5-phenyl-1H-pyrrole synthesis using only 0.1 mol percent catalyst loading [25]. The heterogeneous nature of this catalyst enables recycling without significant activity loss, providing both economic and environmental advantages.

The platinum catalyst system shows superior activity compared to other transition metal-loaded carbon catalysts and various metal-oxide-supported platinum catalysts [25]. The turnover numbers achieved with this system exceed those reported for previously developed catalytic methodologies [25]. The wide substrate scope accommodates free alcohols, pyridines, benzylic moieties, halides, alkoxy groups, and oxygen heterocycles.

Manganese-Catalyzed Dehydrogenative Coupling

Recent advances have introduced manganese catalysis for pyrrole synthesis through dehydrogenative coupling methodology [24]. This catalytic system enables the synthesis of pyrroles and pyridines from 1,2-amino alcohols or 1,3-amino alcohols with keto esters, respectively [24]. The reaction generates hydrogen as a collectible byproduct and employs earth-abundant manganese as the catalytic metal [24].

The manganese catalyst system has facilitated the synthesis of 35 previously unreported compounds, demonstrating its utility for accessing novel heterocyclic structures [24]. The methodology represents a catalytic version of the classical Knorr pyrrole synthesis, providing improved atom economy and sustainability compared to traditional approaches.

Cobalt-Catalyzed Cascade Synthesis

The development of bifunctional cobalt catalysts has enabled cascade synthesis of pyrroles from nitroarenes [27]. The cobalt/nitrogen-doped graphitic carbon supported on silica catalyst facilitates both the hydrogenation of nitroarenes and subsequent Paal-Knorr or Clauson-Kaas condensation in a single process [27]. This system accommodates multiple reducing agents including dihydrogen, formic acid, and carbon monoxide/water mixtures [27].

The cascade methodology has been demonstrated on gram scale synthesis, providing over 40 pyrrole derivatives in good to high yields [27]. The process operates without solvents or external co-catalysts, exemplifying green chemistry principles [27]. The methodology has been successfully applied to the synthesis of biologically active compounds, including the pharmaceutical agent Isamoltane [27].

Copper-Hydride Catalyzed Coupling

Copper-hydride catalyzed enyne-nitrile coupling represents an innovative approach to polysubstituted pyrrole synthesis [28]. This methodology accommodates both aromatic and aliphatic substituents with broad functional group tolerance, providing N-H pyrroles in good yields with high regioselectivity [28]. The copper catalyst promotes both the initial reductive coupling and subsequent cyclization steps [28].

Density functional theory calculations have elucidated the reaction mechanism, providing insight into the regioselectivity and efficiency of the transformation [28]. The methodology demonstrates the versatility of copper catalysis in heterocycle synthesis and provides access to pyrrole derivatives that may be challenging to prepare through other synthetic routes.

Titanium-Catalyzed Alkyne-Diazene Coupling

The titanium-catalyzed formal [2+2+1] oxidative coupling of alkynes and diazenes represents a breakthrough in atom-efficient pyrrole synthesis [29]. This methodology achieves 100 percent atom economy with no byproduct formation and delivers greater than 90 percent product yields [29]. The early transition metal catalyst system enables cyclization with unprecedented efficiency for pyrrole ring formation [29].

Pyrrole-3-butyric acid exhibits moderate thermal stability characteristics typical of organic carboxylic acids containing heterocyclic aromatic systems. The compound demonstrates a well-defined melting point range of 91-95°C [1] [2], indicating good crystalline purity and structural integrity under standard conditions. The relatively low melting point compared to simpler carboxylic acids reflects the influence of the pyrrole ring system on intermolecular interactions and crystal packing arrangements.

Thermal Decomposition Properties

The compound shows a boiling point of 328°C at 760 mmHg [1], suggesting reasonable thermal stability up to moderately elevated temperatures. However, the recommended storage conditions of -20°C in dark, dry environments [2] indicate sensitivity to prolonged thermal exposure and potential degradation pathways. Related pyrrole compounds typically undergo thermal decomposition above 200°C [3] [4], involving complex mechanisms including ring-opening reactions and formation of nitrile-containing fragments.

Studies on pyrrole thermal decomposition reveal that the primary decomposition pathway involves isomerization to pyrrolenine through 1,2-hydrogen migration, followed by ring-opening to form biradical intermediates [3]. These intermediates subsequently transform into crotonitrile isomers and propyne with hydrogen cyanide evolution [4]. The thermodynamic stability of Pyrrole-3-butyric acid would be influenced by similar mechanistic pathways, with the carboxylic acid functionality potentially providing additional stabilization through intermolecular hydrogen bonding.

Phase Behavior and Physical State

Under ambient conditions, Pyrrole-3-butyric acid exists as a white to light yellow solid [2], indicating minimal chromophoric impurities and good chemical purity. The solid-state behavior is governed by intermolecular interactions including hydrogen bonding between carboxylic acid groups and potential π-π stacking interactions between pyrrole rings. The compound maintains its solid phase at room temperature, with phase transitions occurring only at elevated temperatures approaching the melting point.

| Property | Value | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | 91-95°C | Standard conditions | [1] [2] |

| Boiling Point | 328°C | 760 mmHg | [1] |

| Thermal Stability | Stable | <100°C | [2] |

| Decomposition | >200°C | Atmospheric pressure | [3] [4] |

Solubility Parameters in Organic/Aqueous Media

The solubility characteristics of Pyrrole-3-butyric acid are governed by the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and a moderately hydrophobic pyrrole-alkyl system. The experimental LogP value of 1.422 [1] indicates moderate lipophilicity, suggesting balanced partitioning between aqueous and organic phases under physiological pH conditions.

Aqueous Solubility Behavior

While specific aqueous solubility data for Pyrrole-3-butyric acid are not experimentally documented in the available literature, structural analogies with other carboxylic acids provide insight into expected behavior. Carboxylic acids with 4-carbon aliphatic chains typically exhibit limited but measurable water solubility [5]. The presence of the pyrrole ring system would be expected to reduce aqueous solubility compared to simple aliphatic carboxylic acids due to the aromatic character and nitrogen heteroatom.

For comparison, related indole-3-butyric acid shows water solubility of approximately 250 mg/L at 20°C [6] [7], while being described as "not completely soluble in water" [8]. Given the structural similarity between indole and pyrrole systems, Pyrrole-3-butyric acid would be expected to exhibit comparable or slightly higher aqueous solubility due to the smaller aromatic system.

Organic Solvent Compatibility

The compound demonstrates good solubility in polar organic solvents, as expected for carboxylic acids. Indole-3-butyric acid, a structural analog, shows solubility of approximately 25 mg/mL in ethanol, dimethyl sulfoxide, and dimethylformamide [9]. Pyrrole-3-butyric acid would be expected to exhibit similar solubility characteristics in polar aprotic solvents due to favorable dipolar interactions and hydrogen bonding capabilities.

pH-Dependent Solubility

The ionizable carboxylic acid group confers strong pH-dependent solubility characteristics. At physiological pH (7.4), the compound would exist predominantly as the carboxylate anion, significantly enhancing aqueous solubility through electrostatic interactions with water molecules. This pH-dependent behavior is crucial for biological applications and formulation considerations.

| Solvent System | Expected Solubility | pH Dependence | Reference |

|---|---|---|---|

| Water | Limited | Strong (pH>pKa) | [5] |

| Ethanol | Good | Minimal | [9] |

| DMSO | Good | Minimal | [9] |

| Chloroform | Poor | None | [6] |

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid dissociation behavior of Pyrrole-3-butyric acid is primarily governed by the carboxylic acid functional group, with the pyrrole ring system providing electronic effects that influence the pKa value. While experimental pKa data for this specific compound are not available in the literature, structural analysis and comparison with related compounds enables reliable estimation of acid-base properties.

Estimated pKa Value

Based on structural similarity to butyric acid (pKa = 4.82-4.84) [10] [11] [12] and considering the electronic influence of the pyrrole ring system, Pyrrole-3-butyric acid is estimated to have a pKa value in the range of 4.5-5.0. The pyrrole ring, being an electron-rich aromatic system, would be expected to have a minimal electron-withdrawing effect compared to benzene rings, resulting in a pKa value similar to the parent butyric acid.

Comparison with Related Compounds

Pyrrole-2-carboxylic acid, which has the carboxyl group directly attached to the pyrrole ring, exhibits a pKa of 4.39-4.45 [13] [14] [15]. The greater acidity compared to the estimated value for Pyrrole-3-butyric acid reflects the direct conjugation between the carboxyl group and the pyrrole π-system. The separation of the carboxyl group from the pyrrole ring by a four-carbon alkyl chain in Pyrrole-3-butyric acid effectively insulates the acid functionality from electronic effects of the aromatic system.

pH-Dependent Ionization Behavior

The ionization equilibrium of Pyrrole-3-butyric acid follows the standard carboxylic acid dissociation model:

$$ \text{PyrroleC}4\text{H}8\text{COOH} + \text{H}2\text{O} \rightleftharpoons \text{PyrroleC}4\text{H}8\text{COO}^- + \text{H}3\text{O}^+ $$

At pH values significantly below the pKa (pH < 3), the compound exists predominantly in the protonated, neutral form. As pH approaches the pKa value, significant ionization occurs, with 50% ionization occurring at pH = pKa. At physiological pH (7.4), the compound would be essentially completely ionized to the carboxylate anion form.

Buffering Capacity and Applications

The presence of a single ionizable group limits the buffering capacity of Pyrrole-3-butyric acid to a narrow pH range around its pKa value (approximately ±1 pH unit). This characteristic influences potential applications in biological systems and pharmaceutical formulations where pH control is critical.

| Parameter | Value | pH Range | Reference |

|---|---|---|---|

| Estimated pKa | 4.5-5.0 | Aqueous solution | Estimated |

| Ionization (50%) | pH = pKa | 4.5-5.0 | Theoretical |

| Complete ionization | >99% | pH > 6.5 | Calculated |

| Buffering range | ±1 pH unit | 3.5-5.5 | Theoretical |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of Pyrrole-3-butyric acid reveals distinct fingerprint patterns that enable structural identification and purity assessment. While specific spectroscopic data for this compound are limited in the literature, the characteristic signatures of the functional groups provide reliable identification criteria.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics

The ¹H NMR spectrum of Pyrrole-3-butyric acid would exhibit several characteristic resonance patterns. The carboxylic acid proton appears as a broad signal in the range of 10-12 ppm, with the exact chemical shift dependent on concentration and hydrogen bonding interactions [16]. This signal typically exchanges with deuterium oxide, confirming its assignment to the acidic proton.

The pyrrole ring protons resonate in the aromatic region between 6.0-7.5 ppm [17] [18]. Pyrrole rings characteristically show the α-protons (positions 2 and 5) at lower field compared to β-protons (positions 3 and 4) due to deshielding effects. The pyrrole N-H proton appears around 8-9 ppm and also exchanges with D₂O [19].

The four-carbon alkyl chain connecting the pyrrole ring to the carboxyl group produces characteristic aliphatic signals between 1.0-3.0 ppm [16]. The α-methylene group adjacent to the carboxyl appears most downfield (around 2.3-2.6 ppm), while the remaining methylene groups appear as multipiples in the 1.5-2.5 ppm region.

¹³C NMR Characteristics

The ¹³C NMR spectrum provides definitive structural confirmation through characteristic chemical shifts. The carboxyl carbon resonates between 170-180 ppm, typical of carboxylic acid carbonyls [15]. The pyrrole ring carbons appear in the aromatic region (110-140 ppm), with the carbon bearing the alkyl substituent (C-3) appearing slightly upfield compared to other ring carbons.

The alkyl chain carbons show characteristic aliphatic chemical shifts, with the α-carbon to the carboxyl group appearing around 30-35 ppm and the remaining methylene carbons in the 20-30 ppm range [16].

Infrared Spectroscopy

Characteristic Vibrational Frequencies

The infrared spectrum of Pyrrole-3-butyric acid exhibits several diagnostic absorption bands. The carboxylic acid C=O stretch appears at 1700-1725 cm⁻¹ [20], while the O-H stretch produces a characteristic broad absorption between 2500-3300 cm⁻¹ due to hydrogen bonding interactions [21].

The pyrrole N-H stretch occurs at 3300-3500 cm⁻¹ [18] [19], often appearing as a sharp peak that can be distinguished from the broad O-H absorption. Pyrrole ring vibrations contribute additional bands in the fingerprint region below 1600 cm⁻¹.

Alkyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, providing additional structural confirmation [18].

Ultraviolet-Visible Spectroscopy

Electronic Transitions

The UV-Vis spectrum of Pyrrole-3-butyric acid reflects the electronic transitions of both the pyrrole chromophore and the carboxylic acid functionality. The pyrrole ring system typically exhibits π→π* transitions around 280 nm [22], while the carboxylic acid group contributes an n→π* transition around 210 nm [23].

The extended conjugation system may result in slight bathochromic shifts compared to isolated chromophores, although the alkyl spacer between the pyrrole and carboxyl groups limits such interactions [24].

| Spectroscopic Method | Key Signatures | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | COOH proton | 10-12 ppm (broad) | [16] |

| ¹H NMR | Pyrrole protons | 6.0-7.5 ppm | [17] [18] |

| ¹³C NMR | Carbonyl carbon | 170-180 ppm | [15] |

| IR | C=O stretch | 1700-1725 cm⁻¹ | [20] |

| IR | N-H stretch | 3300-3500 cm⁻¹ | [18] [19] |

| UV-Vis | π→π* transition | ~280 nm | [22] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant